3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline
Description
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-22(2)17-5-3-4-15(14-17)20(24)23-12-10-19(11-13-23)27(25,26)18-8-6-16(21)7-9-18/h3-9,14,19H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCJKNHEQNZSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-N,N-dimethylaniline, often referred to by its chemical structure, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C_{19}H_{24}F_N_3O_3S with a molecular weight of approximately 395.5 g/mol. The compound features a piperidine ring, a dimethylaniline moiety, and a sulfonyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄F₃N₃O₃S |
| Molecular Weight | 395.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell signaling and proliferation.
Antimicrobial Activity
Studies have shown that derivatives of compounds similar to this compound exhibit antimicrobial properties. For example, fluoroquinolone derivatives have been modified with piperidine and sulfonyl groups to enhance their efficacy against resistant bacterial strains. This suggests that the sulfonyl group may play a crucial role in increasing the antimicrobial potency of related compounds .
Anti-inflammatory Effects
Research has indicated that compounds with similar structures can exhibit anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses. The presence of the sulfonamide group is often linked to enhanced anti-inflammatory activity .
Case Studies
- Study on Antibacterial Activity : A study involving various piperidine derivatives demonstrated that modifications at the piperidine nitrogen significantly influenced antibacterial efficacy against Gram-negative bacteria. The introduction of a fluorobenzenesulfonyl group was associated with improved activity against resistant strains .
- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of sulfonamide derivatives in animal models. The results indicated a marked reduction in inflammation markers following treatment with these compounds, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Q. How to design dose-response studies for in vivo efficacy?
- Methodology : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to determine optimal dosing intervals. Start with 3–5 doses (e.g., 1–100 mg/kg) in rodent models, monitoring plasma levels via LC-MS. Include positive controls (e.g., FDA-approved analogs) and adjust for species-specific metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
